Pholcodine monohydrate
Overview
Description
Pholcodine monohydrate is an opioid cough suppressant (antitussive) used to treat dry, unproductive coughs. It is known for its mild sedative effects but lacks significant analgesic properties. The compound is also referred to as morpholinylethylmorphine and homocodeine . This compound is commonly found in cough lozenges and oral solutions .
Preparation Methods
Pholcodine monohydrate is synthesized through a series of chemical reactions involving morphine derivatives. The synthetic route typically involves the reaction of morphine with ethylene oxide to form 3-O-morpholinoethylmorphine, which is then further processed to obtain pholcodine . Industrial production methods focus on optimizing yield and purity, often employing advanced techniques such as chromatography for purification .
Chemical Reactions Analysis
Pholcodine monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of pholcodine can lead to the formation of norpholcodine and other metabolites .
Scientific Research Applications
Pholcodine monohydrate has several scientific research applications across various fields:
Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.
Medicine: Primarily used as a cough suppressant in clinical settings.
Industry: Utilized in the formulation of over-the-counter cough syrups and lozenges.
Mechanism of Action
Pholcodine monohydrate acts on the central nervous system by depressing the cough reflex. It achieves this by directly affecting the cough center in the medulla oblongata . The compound readily crosses the blood-brain barrier and binds to opioid receptors, leading to a reduction in the frequency and intensity of coughing . Unlike other opioids, pholcodine has minimal analgesic effects and a lower potential for dependence .
Comparison with Similar Compounds
Pholcodine monohydrate is often compared to other opioid cough suppressants such as codeine and dextromethorphan. While all three compounds are effective antitussives, pholcodine is unique in its lower potential for dependence and minimal analgesic properties . Codeine, on the other hand, has significant analgesic effects and a higher risk of dependence . Dextromethorphan is a non-opioid antitussive with a different mechanism of action, acting as an NMDA receptor antagonist .
Similar Compounds
- Codeine
- Dextromethorphan
- Morphine
- Norpholcodine
This compound stands out due to its specific pharmacological profile, making it a valuable option for treating dry coughs with a lower risk of dependence .
Properties
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-3-methyl-9-(2-morpholin-4-ylethoxy)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4.H2O/c1-24-7-6-23-16-3-4-18(26)22(23)29-21-19(5-2-15(20(21)23)14-17(16)24)28-13-10-25-8-11-27-12-9-25;/h2-5,16-18,22,26H,6-14H2,1H3;1H2/t16-,17+,18-,22-,23-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMHFFCEDKOLBR-RNFKYSJUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OCCN6CCOCC6)OC3C(C=C4)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OCCN6CCOCC6)O[C@H]3[C@H](C=C4)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6254-99-5 | |
Record name | Pholcodine monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006254995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4R,4aR,7S,7aR,12bS)-3-methyl-9-(2-morpholin-4-ylethoxy)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-ol;hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHOLCODINE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/538VG8KNRX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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